2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline ring, a piperidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Chlorine Atom: The chlorination of the quinoxaline ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a piperidine derivative.
Formation of the Tert-Butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the quinoxaline ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the quinoxaline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amino-quinoxaline, thio-quinoxaline derivatives.
Scientific Research Applications
2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoxaline ring may interact with DNA or proteins, leading to changes in cellular function. The piperidine ring and tert-butyl ester group may also contribute to the compound’s overall biological activity by affecting its solubility, stability, and ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a bromine atom instead of chlorine.
2-(3-Methyl-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a methyl group instead of chlorine.
2-(3-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H24ClN3O2S |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
tert-butyl 2-[(3-chloroquinoxalin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H24ClN3O2S/c1-19(2,3)25-18(24)23-11-7-6-8-13(23)12-26-17-16(20)21-14-9-4-5-10-15(14)22-17/h4-5,9-10,13H,6-8,11-12H2,1-3H3 |
InChI Key |
MPVLLOJFOYICHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
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